2,5-Diaminobenzoic acid dihydrochloride
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Overview
Description
2,5-Diaminobenzoic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminobenzoic acid dihydrochloride can be synthesized through the reduction of 2,5-dinitrobenzoic acid. The reduction process typically involves the use of reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out under acidic conditions to yield the dihydrochloride salt of 2,5-diaminobenzoic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminobenzoic acid dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield 2,5-dinitrobenzoic acid, while reduction can produce different amine derivatives .
Scientific Research Applications
2,5-Diaminobenzoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chemical reactivity.
Mechanism of Action
The mechanism of action of 2,5-diaminobenzoic acid dihydrochloride involves its ability to form complexes with various molecules. In fluorescence assays, for example, the compound reacts with deoxyribose to form a fluorescent complex, which can be detected and quantified. The amino groups in the compound can also participate in hydrogen bonding and other interactions with biological molecules, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
3,5-Diaminobenzoic acid: Similar to 2,5-diaminobenzoic acid but with amino groups at the 3 and 5 positions.
2,4-Diaminobenzoic acid: Has amino groups at the 2 and 4 positions.
2,6-Diaminobenzoic acid: Amino groups are at the 2 and 6 positions.
Uniqueness
2,5-Diaminobenzoic acid dihydrochloride is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2,5-diaminobenzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3H,8-9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYLTSSEVZXCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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